2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyanophenyl group, a sulfanyl group, and a fluorophenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide typically involves the reaction of 2-cyanophenylthiol with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyanophenyl and fluorophenyl groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide
- **2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide
Uniqueness
2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
CAS No. |
352208-73-2 |
---|---|
Molecular Formula |
C20H13FN2OS |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N-(3-fluorophenyl)benzamide |
InChI |
InChI=1S/C20H13FN2OS/c21-15-7-5-8-16(12-15)23-20(24)17-9-2-4-11-19(17)25-18-10-3-1-6-14(18)13-22/h1-12H,(H,23,24) |
InChI Key |
DOHXKWZXZZOZKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.